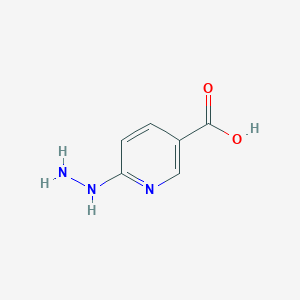

6-Hydrazinonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBSDZXXUIHKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396352 | |

| Record name | 6-hydrazinonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133081-24-0 | |

| Record name | 6-hydrazinonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Hydrazinonicotinic Acid for Bioconjugation

This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of 6-hydrazinonicotinic acid (HyNic), a critical reagent in the field of bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry and practical methodologies that underpin the use of HyNic in creating stable and functional biomolecule conjugates.

Introduction: The Significance of this compound in Bioconjugation

This compound, commonly referred to as HYNIC, is a bifunctional molecule that has become indispensable in the realm of bioconjugation and radiopharmaceutical chemistry.[1] Its structure, featuring a hydrazine group at the 6-position of a pyridine ring and a carboxylic acid at the 3-position, allows it to act as a versatile linker. The hydrazine moiety provides a nucleophilic site for reaction with carbonyl compounds (aldehydes and ketones) to form stable hydrazone bonds, while the carboxylic acid group enables covalent attachment to biomolecules, such as proteins, peptides, and antibodies, through amide bond formation.[1]

This dual functionality makes HyNic a cornerstone of modern bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and various diagnostic tools.[1][2] One of its most prominent applications is in the labeling of biomolecules with the radionuclide Technetium-99m (Tc-99m) for single-photon emission computed tomography (SPECT) imaging.[1] The ability to form stable conjugates under mild, aqueous conditions is a key advantage of HyNic-based chemistry, preserving the integrity and biological activity of sensitive biomolecules.[3]

This guide will provide a detailed exploration of the synthesis of this compound, followed by protocols for its purification and characterization. Furthermore, it will elucidate the principles of HyNic-mediated bioconjugation and offer a practical workflow for the creation of biomolecule conjugates.

Synthesis of this compound: A Mechanistic and Practical Approach

The most common and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution of 6-chloronicotinic acid with hydrazine hydrate.[1] This reaction is favored due to the electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring, which activates the 6-position towards nucleophilic attack.

Reaction Mechanism

The synthesis proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The hydrazine, acting as the nucleophile, attacks the carbon atom bearing the chlorine substituent. This is followed by the departure of the chloride leaving group, leading to the formation of the desired this compound.

Caption: Generalized workflow of the SNAr mechanism for HyNic synthesis.

Step-by-Step Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound, adapted from established procedures.[4][5]

Materials:

-

6-Chloronicotinic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Petroleum ether/Ethyl acetate mixture (2:1)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinic acid (e.g., 20 g, 127 mmol) in ethanol (e.g., 200 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 14.8 mL, 317 mmol) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically overnight) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of this compound should form.

-

Acidification: Carefully acidify the mixture to a pH of approximately 5.5 with concentrated HCl. This ensures the complete precipitation of the product.[1]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a petroleum ether/ethyl acetate (2:1) mixture to remove unreacted starting materials and byproducts.[4][5]

-

Drying: Dry the purified this compound under vacuum to obtain a yellow solid. A typical yield for this reaction is around 91%.[4][5]

Purification and Characterization

Ensuring the purity and correct identity of the synthesized this compound is crucial for its successful application in bioconjugation.

Purification Techniques

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove any remaining impurities.

-

Washing: Thorough washing of the precipitate with appropriate organic solvents is essential to remove soluble impurities.[1]

Characterization Methods

The structure and purity of the synthesized HyNic should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Results for this compound |

| ¹H NMR | In DMSO-d₆, characteristic peaks for the pyridine ring protons are expected around δ 6.71 (d), 7.86 (dd), and 8.52 (d) ppm. The NH protons of the hydrazine group may appear as broad signals.[1] |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbon (~167 ppm) and the hydrazine-bound pyridine carbon (~164 ppm) are key indicators of the correct structure.[1] |

| IR Spectroscopy | Characteristic N-H stretching bands from the hydrazine group are typically observed in the region of 3200-3300 cm⁻¹.[1] |

| Mass Spectrometry | Provides the precise molecular weight of the compound, confirming its identity.[1] |

Application in Bioconjugation: The HyNic-4FB System

The power of this compound in bioconjugation is most prominently demonstrated in the "HydraLink™" chemistry, which involves the reaction of a HyNic-modified biomolecule with a 4-formylbenzamide (4FB)-modified biomolecule.[3] This reaction forms a stable bis-aryl hydrazone bond.[3]

The Chemistry of Hydrazone Formation

The reaction between the aromatic hydrazine of HyNic and the aromatic aldehyde of 4FB is a type of Schiff base formation.[3] This specific bis-aryl hydrazone bond is notably stable over a wide pH range (2.0-10.0) and at elevated temperatures (up to 92°C), a significant advantage over many other conjugation chemistries.[6][7][8][9][10] Importantly, this reaction does not require reducing agents that could potentially damage the biomolecule, for instance, by cleaving disulfide bonds in proteins.[6][7]

Caption: Workflow for HyNic-4FB bioconjugation.

Protocol for Protein-Protein Conjugation

This protocol provides a general workflow for conjugating two proteins using the HyNic-4FB system.

Materials:

-

Protein 1 and Protein 2

-

S-HyNic (succinimidyl-6-hydrazinonicotinate acetone hydrazone)

-

S-4FB (succinimidyl 4-formylbenzoate)

-

Modification Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)[7]

-

Anhydrous DMF or DMSO

-

Desalting columns

Procedure:

-

Protein Preparation: Buffer exchange both proteins into Modification Buffer to remove any amine-containing contaminants. Adjust the protein concentrations to 1-4 mg/mL.[7]

-

Linker Preparation: Prepare stock solutions of S-HyNic and S-4FB in anhydrous DMF or DMSO.[6]

-

Modification of Protein 1 with S-HyNic:

-

Add a calculated molar excess of the S-HyNic stock solution to Protein 1.

-

Incubate at room temperature for 2 hours.

-

Remove excess linker by desalting the modified protein into Conjugation Buffer.[11]

-

-

Modification of Protein 2 with S-4FB:

-

Follow the same procedure as in step 3, using S-4FB to modify Protein 2.

-

-

Quantification of Linker Incorporation (Optional but Recommended):

-

The degree of modification (Molar Substitution Ratio, MSR) can be determined spectrophotometrically using specific colorimetric assays for HyNic and 4FB groups.[3]

-

-

Conjugation:

-

Mix the HyNic-modified Protein 1 with the 4FB-modified Protein 2 in Conjugation Buffer. A slight molar excess of one protein is often used to drive the reaction to completion.[11]

-

The reaction can be catalyzed by the addition of aniline to the conjugation buffer.[6][8][9]

-

The formation of the conjugate can be monitored by measuring the absorbance at 354 nm, as the bis-aryl hydrazone bond is chromophoric with a molar extinction coefficient of approximately 29,000 L·mol⁻¹·cm⁻¹.[6][8][12]

-

-

Purification of the Conjugate: The final conjugate can be purified from unreacted components using standard chromatography techniques such as size-exclusion chromatography (SEC) or affinity chromatography.

Stability Considerations

While the bis-aryl hydrazone bond formed in the HyNic-4FB system is remarkably stable, it's important to understand the factors that can influence the stability of hydrazone linkages in general. Hydrazone bonds are typically acid-labile, meaning they can undergo hydrolysis at acidic pH values.[13] This property can be exploited in drug delivery systems designed for release in the acidic microenvironment of tumors or within endosomes.[13] The stability of a hydrazone bond is influenced by the electronic and steric properties of the parent aldehyde/ketone and hydrazide.[13] For long-term storage, it is advisable to store hydrazone conjugates in a lyophilized state or in formulations that maintain a neutral pH.[13]

Conclusion

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its straightforward synthesis, coupled with the robust and stable nature of the hydrazone bond it forms with aldehydes, makes it an ideal linker for a wide array of applications in research, diagnostics, and therapeutics. The HyNic-4FB conjugation system, in particular, offers a reliable and efficient method for creating well-defined biomolecule conjugates with desirable stability and functionality. A thorough understanding of the underlying chemistry and adherence to optimized protocols, as outlined in this guide, are key to harnessing the full potential of this remarkable molecule.

References

- Abrams, M. J., Juweid, M., tenKate, C. I., Schwartz, D. A., Hauser, M. M., Gaul, F. E., ... & Rubin, R. H. (1990). Technetium-99m-human polyclonal IgG radiolabeled via the hydrazino nicotinamide derivative for imaging focal sites of infection in rats. Journal of Nuclear Medicine, 31(12), 2022-2028.

- Interchim. (n.d.). S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1).

- SoluLink. (n.d.). S-HyNic.

- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

- Dirksen, A., & Hackeng, T. M. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602-15603.

- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.

- ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes.

- SoluLink. (n.d.). Sulfo-S-4FB.

- Interchim. (n.d.). Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB.

- ResearchGate. (2012). This compound hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones.

- PubMed. (2004). Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules.

- National Institutes of Health. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies.

- ACS Publications. (2004). Pyridine-Containing 6-Hydrazinonicotinamide Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules.

- ResearchGate. (2002). 6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules.

- ResearchGate. (2018). Design and development of 6-hydrazinonicotinyl- fatty acid-mimetic 99mTc-complex as a potential myocardial imaging agent.

- King's College London Research Portal. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry.

- Blower, P. J., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(24), 6439-6451.

- ResearchGate. (2010). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry.

- Dalton Transactions. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies.

- Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658).

- Science Hub. (n.d.). Bioconjugation application notes.

- National Institutes of Health. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases.

- Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.

- Semantic Scholar. (2012). This compound hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. This compound | 133081-24-0 [chemicalbook.com]

- 5. This compound CAS#: 133081-24-0 [amp.chemicalbook.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. interchim.fr [interchim.fr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

mechanism of action of 6-Hydrazinonicotinic acid

The mechanism of action of this compound is a sophisticated interplay of covalent bioconjugation and coordination chemistry. Its success lies in the formation of a stable, ternary complex where the HYNIC-conjugated biomolecule, a reduced ⁹⁹ᵐTc core, and carefully selected co-ligands work in concert. Understanding this mechanism is paramount for researchers and drug developers, as it allows for the rational design and optimization of novel radiopharmaceuticals. By carefully controlling the conjugation process, selecting appropriate co-ligands, and validating the final product with rigorous quality control, the HYNIC platform provides a reliable and versatile tool for developing targeted imaging agents for a multitude of clinical applications. [17][18]

References

- S-HyNic. Solulink. [URL: https://www.solulink.com/products/s-hynic]

- S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1). Interchim. [URL: https://www.interchim.fr/ft/S/S-9002-1.pdf]

- Liu, Z., et al. (2013). Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/]

- Torabizadeh, S. A., & Hosseinimehr, S. J. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini Reviews in Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/78386]

- Torabizadeh, S. A., & Hosseinimehr, S. J. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27506927/]

- Stephenson, K. A., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/dt/c0dt01391k]

- Liu, Z., et al. (2013). Evaluation of K(HYNIC)2 as a bifunctional chelator for (99m)Tc-labeling of small biomolecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23595563/]

- Flook, M. M., et al. (2011). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3105315/]

- Flook, M. M., et al. (2011). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/dt/c0dt01389a]

- Chen, X., et al. (2002). In vitro cell studies of technetium-99m labeled RGD-HYNIC peptide, a comparison of tricine and EDDA as co-ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12443048/]

- S-HyNic Linker (DMF Soluble). Vector Labs. [URL: https://vectorlabs.com/products/bioconjugation-linkers-reagents/aldehyde-hydrazine-linkers/s-hynic-linker-dmf-soluble]

- Quantitative and Reproducible Bioconjugation with SoluLINK® Technology. 10x Genomics. [URL: https://www.10xgenomics.

- S-HyNic Linker (DMF Soluble). Vector Labs. [URL: https://vectorlabs.com/products/bioconjugation-linkers-reagents/aldehyde-hydrazine-linkers/s-hynic-linker-dmf-soluble-s-1002]

- Wang, Y., et al. (2022). [99mTc]Tc-Labeled Plectin-Targeting Peptide as a Novel SPECT Probe for Tumor Imaging. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9101292/]

- Saha, G. B. (2017). Quality Control of Radiopharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/320875955_Quality_Control_of_Radiopharmaceuticals]

- Jia, B., et al. (2019). An efficient method for the site-specific 99mTc labeling of nanobody. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6921204/]

- Decristoforo, C., et al. (1999). Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10346875/]

- Zhang, J., et al. (2023). SPECT Imaging with Tc-99m-Labeled HYNIC-FAPI-04 to Extend the Differential Time Window in Evaluating Tumor Fibrosis. MDPI. [URL: https://www.mdpi.com/1424-8247/16/3/423]

- Mikolajczak, R., et al. 99mTc LABELLED PEPTIDES FOR IMAGING OF PERIPHERAL RECEPTORS. INIS-IAEA. [URL: https://inis.iaea.org/collection/NCLCollectionStore/_Public/32/006/32006325.pdf]

- Hosseinimehr, S. J., et al. (2021). Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. SID. [URL: https://www.sid.ir/paper/1000101/en]

- Darte, L., et al. (1980). Quality control of 99mTc-radiopharmaceuticals. Evaluation of GCS minicolumns in routine clinical work with scintillation cameras. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6784381/]

- Li, L., et al. (2014). Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma. Bioconjugate Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4169201/]

- 6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules. ResearchGate. [URL: https://www.researchgate.net/publication/26251268_6-Hydrazinonicotinamide_Derivatives_as_Bifunctional_Coupling_Agents_for_99mTc-Labeling_of_Small_Biomolecules]

- Miranda, A. C. C., et al. (2019). Current Approach in Radiochemical Quality Control of the 99mTc-Radiopharmaceuticals: a mini-review. ResearchGate. [URL: https://www.researchgate.net/publication/335836009_Current_Approach_in_Radiochemical_Quality_Control_of_the_99mTc-Radiopharmaceuticals_a_mini-review]

- Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. Mattioli 1885. [URL: https://www.mattioli1885.com/onlinejournals/eurjnuclmedmolimaging/radiochemistry-and-radiopharmacy/quality-control-on-radiochemical-purity-in-technetium-99m-radiopharmaceuticals-labelling-three-years-of-experience-on-2280-procedures]

- Jalilian, A. R. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. [URL: https://pbr.mazums.ac.ir/article-1-538-en.html]

- González, J., et al. (2018). Design and development of 6-hydrazinonicotinyl- fatty acid-mimetic 99mTc-complex as a potential myocardial imaging agent. ResearchGate. [URL: https://www.researchgate.net/publication/328456184_Design_and_development_of_6-hydrazinonicotinyl-_fatty_acid-mimetic_99mTc-complex_as_a_potential_myocardial_imaging_agent]

- Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. ResearchGate. [URL: https://www.researchgate.

- The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. MDPI. [URL: https://www.mdpi.com/1420-3049/26/3/536]

- Blower, P. J., et al. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. King's College London Research Portal. [URL: https://kclpure.kcl.ac.uk/portal/en/publications/hydrazinonicotinic-acid-hynic--coordination-chemistry-and-applications-in-radiopharmaceutical-chemistry(5236f01a-640a-4a57-891d-55767b439c2c).html]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [99mTc]Tc-Labeled Plectin-Targeting Peptide as a Novel SPECT Probe for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cell studies of technetium-99m labeled RGD-HYNIC peptide, a comparison of tricine and EDDA as co-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. An efficient method for the site-specific 99mTc labeling of nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mattioli1885journals.com [mattioli1885journals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of K(HYNIC)(2) as a bifunctional chelator for (99m)Tc-labeling of small biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Application of HYNIC: An In-depth Technical Guide for Radiopharmaceutical Development

Introduction: The Significance of HYNIC in Nuclear Medicine

In the landscape of targeted radiopharmaceuticals, the ability to stably and efficiently label a biomolecule with a radionuclide is paramount. Among the plethora of bifunctional chelators developed for this purpose, 6-hydrazinonicotinic acid, commonly known as HYNIC, has established itself as a cornerstone for labeling with technetium-99m (99mTc), the workhorse of diagnostic nuclear medicine.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of HYNIC, offering researchers, scientists, and drug development professionals the foundational knowledge required to leverage this versatile chelator in their work. We will delve into its unique coordination chemistry, the critical role of co-ligands, and provide practical, field-proven protocols for its application.

Core Physicochemical Properties of HYNIC

HYNIC's utility stems from its dual functionality: a carboxylic acid group that can be activated for covalent attachment to biomolecules (peptides, antibodies, nanoparticles, etc.) and a hydrazinonicotinyl moiety for the coordination of radiometals.[3][4] The succinimidyl ester of HYNIC (S-HYNIC) is a commonly used amino-reactive reagent that readily forms stable amide bonds with primary amines (e.g., lysine residues) on proteins and peptides.[4][5]

Coordination Chemistry with Technetium-99m

The coordination of 99mTc by HYNIC is a subject of considerable research and presents a unique scenario compared to traditional chelators. Strictly speaking, HYNIC is not a classic chelator as its strong association with the technetium metal center is primarily through the formation of a stable bond with the hydrazine group.[6][7] Structural studies suggest that HYNIC can coordinate to technetium in either a monodentate fashion, through the terminal nitrogen of the hydrazine group, or in a bidentate mode, involving both the hydrazine nitrogen and the pyridine nitrogen.[8][9] The prevailing evidence suggests that chelation is a key feature of technetium coordination by HYNIC.[10]

LC-MS analyses have revealed that the binding of 99mTc to a HYNIC-conjugated peptide occurs with the displacement of five protons, indicating a formal oxidation state of +5 for the technetium atom, with no oxo or halide ligands present.[8][11]

A critical aspect of HYNIC's coordination chemistry is its inability to saturate the coordination sphere of technetium by itself.[1][12] This necessitates the inclusion of co-ligands to complete the octahedral coordination sphere of the metal, a feature that profoundly influences the final properties of the radiopharmaceutical.[2]

The Indispensable Role of Co-ligands

The choice of co-ligand is not a trivial matter; it significantly impacts the stability, lipophilicity, biodistribution, and metabolism of the resulting 99mTc-HYNIC complex.[1][13] Different co-ligands can alter the overall charge and size of the complex, thereby influencing its pharmacokinetic profile.

Commonly used co-ligands include:

-

Tricine (N-[tris(hydroxymethyl)methyl]glycine): Often used, it can sometimes lead to the formation of multiple radioactive species or isomers.[14]

-

Ethylenediaminediacetic acid (EDDA): A well-established co-ligand that can form stable complexes.[8][12] The combination of tricine and EDDA is frequently employed in an exchange-labeling approach to achieve high radiochemical purity.[15]

-

Water-soluble phosphines (e.g., TPPTS - trisodium triphenylphosphine-3,3′,3″-trisulfonate): These can form highly stable ternary ligand complexes with 99mTc-HYNIC.[16]

-

Nicotinic acid (NA) and its derivatives (e.g., ISONIC): These can be used to modulate the properties of the final complex.[13]

The selection of a co-ligand system must be empirically determined and optimized for each new HYNIC-conjugated biomolecule to achieve the desired in vitro and in vivo performance. For instance, complexes prepared with TPPTS as a co-ligand have demonstrated high solution stability.[13]

Impact of Co-ligands on Physicochemical Properties

The influence of co-ligands is evident in the stability and lipophilicity of the final radiolabeled conjugate.

| Co-ligand System | Stability Characteristics | Lipophilicity (logP) | Key Observations |

| Tricine | Generally stable, but can lead to isomeric mixtures.[14] | Hydrophilic | Widely used, often as an intermediate chelator.[8] |

| EDDA | Forms stable complexes, often in combination with tricine.[8] | Hydrophilic | Can result in favorable biodistribution with renal excretion.[12] |

| Tricine/TPPTS | High solution stability.[13] | Highly Hydrophilic | TPPTS can lead to reduced uptake in non-target tissues like the kidneys and lungs.[16] |

| Tricine/ISONIC | Stability can be variable depending on the conjugate.[13] | Hydrophilic | The choice of co-ligand can significantly affect metabolism.[13] |

This table summarizes general trends observed in the literature. Actual values are dependent on the specific biomolecule conjugated to HYNIC.

Experimental Protocols: A Practical Guide

The following sections provide standardized, step-by-step methodologies for the conjugation of HYNIC to biomolecules and subsequent radiolabeling with 99mTc.

Diagram of the HYNIC Conjugation and Radiolabeling Workflow

Caption: Workflow for preparing a 99mTc-labeled HYNIC-biomolecule.

Protocol 1: Conjugation of S-HYNIC to a Peptide

This protocol describes the conjugation of the N-hydroxysuccinimide ester of HYNIC to a peptide containing a primary amine.

Materials:

-

Peptide of interest

-

S-HYNIC (succinimidyl 6-hydrazinonicotinate acetone hydrazone)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate buffer (pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Peptide Preparation: Dissolve the peptide in phosphate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.

-

S-HYNIC Solution: Immediately before use, dissolve S-HYNIC in anhydrous DMF to a concentration of 1 mg/mL.

-

Conjugation Reaction: Add the S-HYNIC solution to the peptide solution at a molar ratio of approximately 3:1 (HYNIC:peptide).[17] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 20-60 minutes.[17]

-

Purification: Purify the HYNIC-peptide conjugate using a desalting column to remove unconjugated HYNIC and reaction byproducts.

-

Quantification: Determine the concentration of the purified HYNIC-peptide conjugate. The degree of HYNIC incorporation can be quantified using a p-nitrobenzaldehyde assay, which reacts with the hydrazine group to produce a chromophoric product.[17]

Expert Insight: The use of a slight molar excess of S-HYNIC helps to drive the reaction to completion. However, excessive amounts can lead to multiple HYNIC conjugations per peptide, which may alter its biological activity. Purification is a critical step to ensure that free HYNIC does not compete for 99mTc during the radiolabeling step.

Protocol 2: Radiolabeling of a HYNIC-Conjugated Peptide with 99mTc

This protocol details a common method for radiolabeling a HYNIC-peptide conjugate using a tricine/EDDA co-ligand system.

Materials:

-

Purified HYNIC-peptide conjugate

-

Tricine solution (e.g., 80 mg/mL in 0.1 M NaOH)

-

EDDA solution (e.g., 20 mg/mL in 0.1 M NaOH)

-

Stannous chloride (SnCl2) solution (e.g., 2 mg/mL in 0.1 M HCl, freshly prepared)

-

[99mTc]NaTcO4 eluate from a 99Mo/99mTc generator

-

0.2 M Na2HPO4 for pH adjustment

Procedure:

-

Reaction Vial Preparation: In a sterile, sealed vial, add 5-11 nmol of the HYNIC-peptide conjugate.[18]

-

Co-ligand Addition: Add 250 µL of the tricine solution and 250 µL of the EDDA solution.[18]

-

pH Adjustment (if necessary): Adjust the pH of the mixture to approximately 7.[18]

-

Radionuclide and Reducing Agent: Add 150–400 MBq of [99mTc]NaTcO4 and 5 µL of the SnCl2 solution.[18]

-

Incubation: Heat the reaction vial in a boiling water bath or heating block at 95-100°C for 10-15 minutes.[18][19]

-

Quality Control: After cooling to room temperature, determine the radiochemical purity (RCP) of the 99mTc-labeled peptide using methods such as radio-HPLC or ITLC.[20][21] A high RCP (>95%) is typically desired.[20]

Expert Insight: The stannous chloride solution is oxygen-sensitive and should be prepared fresh to ensure efficient reduction of the pertechnetate. The heating step is crucial for driving the labeling reaction to completion. The tricine/EDDA exchange labeling approach is robust and often results in high and reproducible radiochemical yields.[15]

Diagram of the 99mTc-HYNIC Coordination Sphere

Caption: Putative coordination of 99mTc by HYNIC and co-ligands.

Conclusion: The Enduring Versatility of HYNIC

HYNIC remains a vital tool in the development of 99mTc-based radiopharmaceuticals due to its efficient labeling chemistry and the tunability of the resulting complexes through the judicious selection of co-ligands. A thorough understanding of its physicochemical properties—particularly its coordination chemistry—is essential for the rational design and optimization of novel imaging agents. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to harness the power of HYNIC in their pursuit of next-generation radiopharmaceuticals for the diagnosis and monitoring of human diseases.

References

- The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini Reviews in Medicinal Chemistry.

- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions.

- Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer. Molecules.

- Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.

- Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis.

- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions.

- Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions.

- S-HyNic. Solulink.

- The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjug

- Quality Control of Radiopharmaceuticals.

- Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evalu

- Bifunctional chelators for radiorhenium: past, present and future outlook. RSC Medicinal Chemistry.

- Some possible structures of 99m Tc–HYNIC–peptide complexes showing...

- SPECT Imaging of SST2-Expressing Tumors with 99m Tc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. Pharmaceuticals.

- A Brief Review of Chelators for Radiolabeling Oligomers. Molecules.

- 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo. Journal of Nuclear Medicine.

- Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma.

- S-HyNic Linker (DMF Soluble). Vector Labs.

- Radiopharmaceutical development of a freeze-dried kit formulation for the preparation of [99mTc-EDDA-HYNIC-D-Phe1, Tyr3]-octreotide, a somatostatin analog for tumor diagnosis. Cancer Biotherapy & Radiopharmaceuticals.

- Phosphine-Containing HYNIC Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules.

- Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide.

Sources

- 1. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc...: Ingenta Connect [ingentaconnect.com]

- 3. Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. Radiopharmaceutical development of a freeze-dried kit formulation for the preparation of [99mTc-EDDA-HYNIC-D-Phe1, Tyr3]-octreotide, a somatostatin analog for tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydrazinonicotinic Acid (HYNIC): A Technical Guide to its History, Chemistry, and Application in Radiopharmaceuticals

Abstract

6-Hydrazinonicotinic acid, commonly known as HYNIC, has emerged as a cornerstone bifunctional chelator in the field of radiopharmaceutical chemistry.[1] Its unique molecular architecture, featuring a hydrazine group for robust radiometal coordination and a carboxylic acid for covalent linkage to biomolecules, has made it an indispensable tool for the development of targeted diagnostic and therapeutic agents.[1] This technical guide provides a comprehensive overview of HYNIC, from its historical discovery to its intricate coordination chemistry and practical applications in nuclear medicine. We will delve into the rationale behind its design, detail validated protocols for its conjugation and radiolabeling, and explore the nuances of its use in Single Photon Emission Computed Tomography (SPECT) imaging. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of HYNIC and its role in advancing molecular imaging and therapy.

Genesis and Evolution of a Key Chelator: The History of HYNIC

The motivation behind the development of HYNIC was to create a "bifunctional" chelator. This class of molecules possesses two distinct functional domains: one that can be covalently attached to a targeting biomolecule (like a peptide or antibody) and another that can securely bind a radiometal.[1] HYNIC's design, featuring a pyridine ring with a hydrazine group at the 6-position and a carboxylic acid at the 3-position, proved to be exceptionally well-suited for this purpose.[1][4] The carboxylic acid provides a convenient handle for forming stable amide bonds with amine groups on biomolecules, while the hydrazine moiety offers a strong coordination site for radiometals.[1]

Early research quickly established HYNIC's utility, particularly for labeling with Tc-99m, the workhorse radionuclide for SPECT imaging due to its favorable nuclear properties.[1] The ability to efficiently label peptides and proteins with high specific activity and in vivo stability positioned HYNIC as a superior alternative to previously existing methods.[5] This led to its widespread adoption and the development of numerous HYNIC-based radiopharmaceuticals for a variety of applications, including tumor imaging, infection detection, and the study of inflammatory processes.[3][6]

The Chemistry of this compound

Synthesis and Functionalization

The synthesis of this compound is a multi-step process that starts from commercially available precursors. While various synthetic routes have been described in the literature, a common approach involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring with hydrazine. The carboxylic acid functionality is either present on the starting material or introduced during the synthesis.

For practical application in bioconjugation, the carboxylic acid of HYNIC is often activated to facilitate its reaction with amine groups on biomolecules. A widely used derivative is the succinimidyl ester of HYNIC (S-HYNIC), which readily reacts with primary amines to form stable amide bonds.[7]

Coordination Chemistry with Technetium-99m

The coordination chemistry of HYNIC with technetium is complex and has been a subject of extensive research.[8][9][10][11] It is now understood that HYNIC typically acts as a monodentate or bidentate ligand, binding to the technetium metal center through the terminal nitrogen of the hydrazine group and potentially the pyridine nitrogen.[8][12]

A critical aspect of HYNIC's coordination chemistry is that it does not fully saturate the coordination sphere of the technetium ion on its own.[5][12] This necessitates the use of "co-ligands" to complete the coordination and stabilize the resulting radiometal complex.[13] The choice of co-ligand is crucial as it can significantly influence the overall properties of the final radiopharmaceutical, including its stability, biodistribution, and clearance profile.[14][15]

Commonly used co-ligands include:

-

Tricine (N-[tris(hydroxymethyl)methyl]glycine): Often used for its ability to form stable complexes with Tc-99m and for its favorable in vivo properties.[14][16]

-

Ethylenediaminediacetic acid (EDDA): Another widely employed co-ligand that contributes to the stability of the technetium complex.[5][13][17]

-

Nicotinic acid and its derivatives: Can be used in combination with other co-ligands to modulate the properties of the final complex.[18]

The technetium in these complexes is typically in the +5 oxidation state.[8][9] The exact structure of the technetium coordination sphere can be heterogeneous, with the potential for different isomers and varying numbers of co-ligands.[19]

Caption: General workflow for 99mTc-labeling of a HYNIC-conjugated biomolecule.

Applications in Radiopharmaceutical Development

The versatility of HYNIC has led to its application in the development of a wide array of radiopharmaceuticals for SPECT imaging.[1][20][21][22] By conjugating HYNIC to molecules that target specific biological processes or cellular receptors, researchers can create probes that provide valuable diagnostic information and have the potential for targeted radionuclide therapy.

Cancer Imaging

A major application of HYNIC-based radiopharmaceuticals is in oncology.[1] By targeting receptors that are overexpressed on cancer cells, it is possible to visualize tumors and their metastases. Some notable examples include:

-

Somatostatin Receptor Imaging: HYNIC has been used to label analogs of somatostatin, such as octreotide (HYNIC-TOC), for the imaging of neuroendocrine tumors.[15][22][23]

-

Fibroblast Activation Protein (FAP) Imaging: More recently, HYNIC has been incorporated into FAP inhibitors (FAPI) for imaging the tumor microenvironment.[20][24]

-

Melanocortin-1 Receptor (MC1R) Imaging: HYNIC-labeled peptides targeting MC1R have shown promise for the diagnosis of melanoma.[16]

Infection and Inflammation Imaging

HYNIC-conjugated biomolecules that target bacteria or markers of inflammation are valuable tools for diagnosing and monitoring infectious and inflammatory diseases.[2] For instance, HYNIC has been used to label ubiquicidin fragments for bacterial infection imaging.[14]

Apoptosis Imaging

The ability to visualize apoptosis (programmed cell death) in vivo has significant implications for monitoring treatment response in cancer and for understanding various other diseases.[6] HYNIC has been successfully used to label Annexin V, a protein that binds to apoptotic cells, creating a powerful tool for apoptosis imaging.[6]

Experimental Protocols

Protocol for Conjugation of HYNIC to a Peptide

This protocol provides a general method for conjugating S-HYNIC to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

Materials:

-

Peptide of interest

-

Succinimidyl 6-hydrazinonicotinate hydrochloride (S-HYNIC)

-

Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5.

-

Dissolve S-HYNIC in DMF at a concentration of 10 mg/mL.

-

Add a 5- to 10-fold molar excess of the S-HYNIC solution to the peptide solution.

-

Add a small amount of DIPEA to the reaction mixture to maintain a basic pH.

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, purify the HYNIC-conjugated peptide by preparative HPLC.

-

Lyophilize the purified product and store it at -20°C.

-

Confirm the identity of the product by mass spectrometry.[25]

Protocol for Radiolabeling of a HYNIC-Conjugated Peptide with Technetium-99m

This protocol describes a standard method for labeling a HYNIC-peptide with Tc-99m using tricine as a co-ligand.

Materials:

-

HYNIC-conjugated peptide

-

Tricine

-

Stannous chloride (SnCl₂) solution (freshly prepared in 0.1 M HCl)

-

Sodium pertechnetate ([⁹⁹mTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator

-

0.9% Saline

-

Purification cartridges (e.g., Sep-Pak C18)

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

In a sterile vial, dissolve 10-20 mg of tricine in 0.5 mL of water.[16]

-

Add 10-50 µg of the HYNIC-conjugated peptide to the vial.

-

Add 20-30 µg of SnCl₂ solution.[16]

-

Add up to 1 mCi (37 MBq) of [⁹⁹mTc]NaTcO₄ to the vial.

-

Adjust the pH of the reaction mixture to 6.5-7.0 if necessary.

-

Incubate the reaction mixture at 90-100°C for 10-15 minutes.[16][26]

-

Allow the vial to cool to room temperature.

-

Determine the radiochemical purity (RCP) of the labeled peptide using radio-TLC or radio-HPLC.[27][28] A high RCP (>95%) is desirable.

-

If necessary, purify the radiolabeled peptide using a Sep-Pak C18 cartridge.[20]

Caption: A typical workflow for the radiolabeling of a HYNIC-peptide with 99mTc.

Data and Characterization

The successful synthesis and radiolabeling of HYNIC-conjugates must be confirmed through rigorous characterization.

Characterization of HYNIC-Conjugates

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | To confirm the successful conjugation of HYNIC to the biomolecule. | The observed mass should correspond to the theoretical mass of the HYNIC-conjugate. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the HYNIC-conjugate. | A single, sharp peak indicates a high degree of purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the HYNIC-conjugate. | The NMR spectrum should be consistent with the expected chemical structure. |

Quality Control of Radiolabeled Product

| Technique | Purpose | Acceptance Criteria |

| Radio-Thin Layer Chromatography (Radio-TLC) | To determine the radiochemical purity by separating the labeled product from impurities like free pertechnetate and colloids. | Radiochemical purity should be >95%. |

| Radio-High-Performance Liquid Chromatography (Radio-HPLC) | To provide a more detailed analysis of the radiochemical purity and to identify different radiolabeled species or isomers. | A single major radioactive peak corresponding to the desired product with >95% of the total radioactivity. |

| Stability Studies | To assess the stability of the radiolabeled product in saline and serum over time. | The radiochemical purity should remain >90% for a defined period (e.g., 6 hours) at room temperature or 37°C. |

Conclusion and Future Perspectives

This compound has undeniably secured its place as a vital tool in the radiopharmaceutical scientist's armamentarium. Its straightforward conjugation chemistry, efficient radiolabeling, and the versatility afforded by the use of co-ligands have enabled the development of a multitude of successful SPECT imaging agents.

Looking ahead, the field continues to evolve. While HYNIC remains a workhorse for Tc-99m labeling, research into novel bifunctional chelators with potentially improved properties is ongoing. Furthermore, the principles of HYNIC chemistry are being extended to other radionuclides, including those for Positron Emission Tomography (PET) and targeted therapy.[29] The continued exploration of new co-ligand systems and a deeper understanding of the structure-activity relationships of HYNIC-based radiopharmaceuticals will undoubtedly lead to the development of next-generation molecular imaging and therapeutic agents with even greater precision and efficacy.

References

A comprehensive list of references cited in this technical guide is provided below.

- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). National Center for Biotechnology Information.

- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). Dalton Transactions (RSC Publishing).

- Trifluoroacetyl-HYNIC Peptides: Synthesis and 99mTc Radiolabeling. (n.d.). ACS Publications.

- 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo. (n.d.). Journal of Nuclear Medicine.

- A 99mTc-tricine-HYNIC-labeled Peptide Targeting the Melanocortin-1 Receptor for Melanoma Imaging. (n.d.). National Center for Biotechnology Information.

- Synthesis, Radiolabeling and Stability Studies of Peptide HYNIC-LIKKP-Pyr-F with 99mTc as an Apoptosis Imaging Agent. (2022, September 13). SBMU journals.

- Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. (2010, April). ResearchGate.

- Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. (n.d.). ResearchGate.

- Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research. (n.d.).

- Technetium and rhenium: coordination chemistry and nuclear medical applications. (2006, December 1). SciELO.

- SPECT Imaging with Tc-99m-Labeled HYNIC-FAPI-04 to Extend the Differential Time Window in Evaluating Tumor Fibrosis. (2023, March 10). Semantic Scholar.

- Assessment of SPECT Image Reconstruction in Liver Scanning Using 99mTc/ EDDA/ HYNIC-TOC. (n.d.).

- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). Scilit.

- Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. (n.d.). National Center for Biotechnology Information.

- Development of Novel 99mTc-Labeled Hydrazinoicotinamide-Modified Ubiquicidin 29-41 Complexes with Improved Target-to-Nontarget Ratios for Bacterial Infection Imaging. (n.d.). ACS Publications.

- Assessment of SPECT Image Reconstruction in Liver Scanning Using 99mTc/ EDDA/ HYNIC-TOC. (n.d.). ResearchGate.

- SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. (n.d.). National Center for Biotechnology Information.

- Optimization of image reconstruction method for SPECT studies performed using [99mTc-EDDA/HYNIC] octreotate in patients with neuroendocrine tumors. (n.d.). Nuclear Medicine Review.

- Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. (n.d.). National Center for Biotechnology Information.

- Clinical Application of 99m Tc-HYNIC-TOC SPECT/CT in Diagnosing and Monitoring of Pancreatic Neuroendocrine Neoplasms. (n.d.). PubMed.

- Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis. (n.d.). PubMed.

- (99m)Tc Human IgG Radiolabelled by HYNIC. Biodistribution and Scintigraphy of Experimentally Induced Inflammatory Lesions in Animal Model. (n.d.). PubMed.

- This compound (HMDB0247068). (2021, September 11).

- (PDF) 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor- positive tumors: Preclinical evaluation and comparison with 111In. (2000, June). ResearchGate.

- Novel Chlorin with a HYNIC: Synthesis, 99m Tc-Radiolabeling, and Initial Preclinical Evaluation. (n.d.). MDPI.

- 6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules. (n.d.). ResearchGate.

- Stable reagents for the preparation of radiopharmaceuticals. (n.d.). Google Patents.

- 99mTc-Ethylenediaminediacetic acid/hydrazinonicotinic acid-[dGlu1, desGlu2–6]minigastrin. (2007, May 4). National Center for Biotechnology Information.

- Synthesis and Preliminary Study of 99m Tc-Labeled HYNIC-FAPi for Imaging of Fibroblast Activation Proteins in Tumors. (2024, February 5). PubMed.

- 99mTc-labeled iRGD for single-positron emission computed tomography imaging of triple-negative breast cancer. (2022, September 19). National Center for Biotechnology Information.

- Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia. (n.d.). National Center for Biotechnology Information.

- Development of 99m Tc-Labeled Complexes with a Niraparib HYNIC Derivative for PARP-Positive Tumor Imaging. (2025, February 3). PubMed.

- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). King's College London Research Portal.

- Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules. (n.d.). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (99m)Tc human IgG radiolabelled by HYNIC. Biodistribution and scintigraphy of experimentally induced inflammatory lesions in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 133081-24-0: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synchem.de [synchem.de]

- 8. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. scilit.com [scilit.com]

- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. A 99mTc-tricine-HYNIC-labeled Peptide Targeting the Melanocortin-1 Receptor for Melanoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 99mTc-Ethylenediaminediacetic acid/hydrazinonicotinic acid-[dGlu1, desGlu2–6]minigastrin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Optimization of image reconstruction method for SPECT studies performed using [99mTc-EDDA/HYNIC] octreotate in patients with neuroendocrine tumors | Sowa-Staszczak | Nuclear Medicine Review [journals.viamedica.pl]

- 23. Clinical application of 99mTc-HYNIC-TOC SPECT/CT in diagnosing and monitoring of pancreatic neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Preliminary Study of 99mTc-Labeled HYNIC-FAPi for Imaging of Fibroblast Activation Proteins in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 26. SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 99mTc-labeled iRGD for single-positron emission computed tomography imaging of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Hydrazinonicotinic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Pivotal Role of 6-Hydrazinonicotinic Acid (HYNIC) in Bioconjugation and Radiopharmaceuticals

This compound (HYNIC), a derivative of pyridine, has established itself as a cornerstone bifunctional chelator in the fields of radiopharmaceutical chemistry and bioconjugation.[1] Its unique molecular architecture, featuring a hydrazine group at the 6-position and a carboxylic acid at the 3-position, provides a versatile platform for linking molecules of interest to diagnostic and therapeutic agents.[1] The hydrazine moiety serves as a robust coordination site for radiometals, most notably Technetium-99m (⁹⁹ᵐTc), a workhorse in Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] Simultaneously, the carboxylic acid group offers a convenient handle for covalent attachment to biomolecules such as peptides, antibodies, and small molecules via stable amide bond formation.[1][3]

The successful synthesis and application of HYNIC-based conjugates are critically dependent on rigorous analytical characterization. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structural integrity of HYNIC and its derivatives. This technical guide provides an in-depth exploration of the core spectroscopic methodologies employed in the analysis of HYNIC, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

The Molecular Structure of this compound

A foundational understanding of HYNIC's structure is paramount for interpreting its spectroscopic data. The molecule consists of a pyridine ring, a carboxylic acid group, and a hydrazine group.

Caption: Chemical structure of this compound (HYNIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules.[4] For HYNIC, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the arrangement of atoms and the presence of key functional groups.

¹H NMR Spectroscopy

¹H NMR provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and connectivity.

Experimental Protocol: ¹H NMR of HYNIC

-

Sample Preparation: Dissolve approximately 5-10 mg of the HYNIC sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and to avoid the exchange of labile protons (e.g., -NH, -OH) with the solvent.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: Record the spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Interpreting the ¹H NMR Spectrum of HYNIC

The aromatic region of the spectrum is particularly informative for confirming the pyridine ring substitution pattern.

| Proton Assignment | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Causality |

| H5 (Pyridine Ring) | ~6.71 | Doublet (d) | J = 8.8 | Coupled to the adjacent H4 proton. |

| H4 (Pyridine Ring) | ~7.86 | Doublet of doublets (dd) | J = 2.4 / 8.8 | Coupled to both the H5 and H2 protons. |

| H2 (Pyridine Ring) | ~8.52 | Doublet (d) | J = 2.0 | Coupled to the adjacent H4 proton. |

| -COOH (Carboxylic Acid) | Broad singlet | Variable | - | Labile proton, its chemical shift is concentration and temperature dependent. |

| -NHNH₂ (Hydrazine) | Broad singlets | Variable | - | Labile protons, often exchange with residual water in the solvent. |

Data adapted from a study on the use of HYNIC for sensitive and selective analysis of oligosaccharides.[1]

Caption: A typical workflow for ¹H NMR analysis of HYNIC.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is highly valuable for confirming the number of unique carbon atoms and identifying key functional groups.

Interpreting the ¹³C NMR Spectrum of HYNIC

| Carbon Assignment | Typical Chemical Shift (δ) in ppm | Causality |

| Carboxylic Acid Carbon (-COOH) | ~167.2 | The deshielding effect of the two oxygen atoms results in a downfield chemical shift. |

| C6 (Hydrazine-bound Pyridine Carbon) | ~164.0 | The electron-donating hydrazine group strongly deshields this carbon. |

| Other Pyridine Ring Carbons | 100 - 150 | The exact chemical shifts depend on the electronic environment of each carbon within the aromatic ring. |

Data adapted from a study on the use of HYNIC for sensitive and selective analysis of oligosaccharides.[1]

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is crucial for confirming the molecular weight of synthesized HYNIC and its derivatives, as well as for identifying impurities and fragmentation patterns.

Experimental Protocol: Mass Spectrometry of HYNIC

-

Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for polar molecules like HYNIC. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode), is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

Interpreting the Mass Spectrum of HYNIC

The expected monoisotopic mass of HYNIC (C₆H₇N₃O₂) is 153.0538 g/mol .

-

In positive ion mode ESI-MS , the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 154.0616.

-

In negative ion mode ESI-MS , the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 152.0460.

High-resolution mass spectrometry allows for the confirmation of the elemental formula by comparing the experimentally measured accurate mass to the theoretical mass.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule.[4] It is a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol: FT-IR of HYNIC

-

Sample Preparation: The spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpreting the IR Spectrum of HYNIC

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Causality |

| N-H Stretching (Hydrazine) | 3309 and 3231 | These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds in the hydrazine group.[1] |

| O-H Stretching (Carboxylic Acid) | Broad band, ~2500-3300 | The broadness is due to hydrogen bonding between the carboxylic acid groups. |

| C=O Stretching (Carboxylic Acid) | ~1700-1725 | This is a strong, sharp band characteristic of the carbonyl group in a carboxylic acid.[5] |

| C=C and C=N Stretching (Pyridine Ring) | ~1600-1450 | These absorptions are characteristic of aromatic rings.[6] |

Data adapted from a study on the use of HYNIC for sensitive and selective analysis of oligosaccharides.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[1] The aromatic nature of the pyridine ring and the presence of the hydrazine group give HYNIC a characteristic UV absorbance profile.

Experimental Protocol: UV-Vis Spectroscopy of HYNIC

-

Sample Preparation: Prepare a dilute solution of HYNIC in a suitable solvent that is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm. Use the solvent as a blank to zero the instrument.

Interpreting the UV-Vis Spectrum of HYNIC

The UV-Vis spectrum of HYNIC will exhibit absorption maxima (λ_max) characteristic of its electronic structure. The exact position and intensity of these bands can be influenced by the solvent and pH. For example, nicotinic acid, a related compound, shows characteristic peaks at approximately 213 nm and 261 nm in an acidic solution.[7] The hydrazine substituent in HYNIC will influence these absorption bands.

Caption: Overview of spectroscopic techniques for HYNIC analysis.

Conclusion: A Multi-faceted Approach to Ensuring Quality and Efficacy

The robust spectroscopic characterization of this compound is not merely a procedural formality but a critical component of ensuring the quality, safety, and efficacy of the resulting bioconjugates and radiopharmaceuticals. A comprehensive analytical approach, integrating NMR, MS, IR, and UV-Vis spectroscopy, provides a detailed molecular fingerprint of HYNIC, confirming its identity and purity. For drug development professionals, a thorough understanding of these techniques and the interpretation of the data they generate is paramount for advancing novel diagnostic and therapeutic agents from the laboratory to clinical applications.

References

- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (43), 4998-5007. [Link]

- Ji, S., et al. (2013). Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.

- Blower, P. J., et al. (2010). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. Inorganica Chimica Acta, 363(6), 1059-1069. [Link]

- Solulink. S-HyNic. [Link]

- LibreTexts Chemistry. Basic 1H- and 13C-NMR Spectroscopy. [Link]

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- Starna Scientific. Nicotinic Acid (210-260 nm). [Link]

- LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

An In-Depth Technical Guide to the Coordination Chemistry of HYNIC with Radiometals

Abstract

The bifunctional chelator 6-hydrazinonicotinic acid (HYNIC) has become an indispensable tool in the development of radiopharmaceuticals, particularly for labeling biomolecules with Technetium-99m (⁹⁹ᵐTc). Its capacity for efficient radiometal capture at low concentrations has cemented its role in diagnostic imaging. However, the coordination chemistry of HYNIC is nuanced, heavily influenced by the choice of radiometal, co-ligands, and reaction conditions. This guide provides a comprehensive exploration of the fundamental principles governing HYNIC's interaction with key radiometals. We will delve into the coordination sphere of ⁹⁹ᵐTc, examining the critical role of co-ligands in achieving stable complexes with favorable pharmacokinetic profiles. Furthermore, this document will detail field-proven protocols for radiolabeling and quality control, explain the causality behind experimental choices, and discuss the expansion of HYNIC chemistry to other medically relevant radiometals.

Introduction: The Role of HYNIC in Radiopharmaceutical Design

In the pursuit of targeted molecular imaging and therapy, the ability to stably attach a radiometal to a targeting biomolecule (e.g., a peptide, antibody, or small molecule) is paramount.[1] This is achieved using a bifunctional chelator (BFC), a molecule with two key components: a reactive group for covalent attachment to the biomolecule and a multidentate ligand system for securely coordinating a radiometal.[2][3]

This compound (HYNIC) has emerged as one of the most effective and widely used BFCs, especially for the SPECT radionuclide Technetium-99m (⁹⁹ᵐTc).[4][5][6] The success of HYNIC is attributable to several factors:

-

High Labeling Efficiency: HYNIC demonstrates the ability to efficiently capture ⁹⁹ᵐTc even at the low concentrations typical in radiopharmaceutical preparations.[7]

-

Versatile Conjugation: Activated forms of HYNIC (e.g., NHS-HYNIC) readily react with primary amines on biomolecules, forming stable amide bonds.[8]

-

Tunable Pharmacokinetics: The overall properties of the final radiolabeled conjugate can be significantly modified by the choice of ancillary or "co-ligands," allowing for optimization of biodistribution.[9][10][11]

While extensively used, the coordination chemistry of HYNIC is not trivial. It rarely saturates the coordination sphere of a radiometal on its own, necessitating a deeper understanding of the interplay between the metal, HYNIC, and the required co-ligands to ensure the formation of a stable, well-defined, and biologically effective radiopharmaceutical.[5]

The Unique Coordination Chemistry of ⁹⁹ᵐTc-HYNIC Complexes

Technetium-99m remains the workhorse of diagnostic nuclear medicine due to its ideal imaging characteristics (140 keV gamma emission, 6-hour half-life) and convenient availability from a ⁹⁹Mo/⁹⁹ᵐTc generator.[6][8] The coordination chemistry of HYNIC with ⁹⁹ᵐTc is the most studied and provides a foundational understanding of its behavior.

The Necessity of Co-ligands

A central tenet of ⁹⁹ᵐTc-HYNIC chemistry is that HYNIC alone is insufficient to form a stable complex.[5] After reduction from the +7 oxidation state (as pertechnetate, TcO₄⁻), the ⁹⁹ᵐTc core requires multiple coordination sites to be satisfied. HYNIC typically acts as a monodentate or bidentate ligand, occupying only one or two positions in the technetium coordination sphere.[3][9][10] This leaves several sites vacant, leading to unstable or heterogeneous products if not addressed.

The solution is the inclusion of co-ligands (also called ancillary or exchange ligands) in the labeling reaction. These molecules complete the coordination sphere of the technetium atom, stabilizing the complex and profoundly influencing its final properties.[9][10]

The Role and Impact of Common Co-ligands

The choice of co-ligand is a critical experimental decision that dictates the physicochemical properties and, consequently, the in vivo fate of the radiopharmaceutical. The selection process is not arbitrary; it is a deliberate choice to optimize the agent for a specific biological application.

-

Causality behind Co-ligand Choice: The primary goal is to create a complex that is highly stable in vivo while possessing the ideal lipophilicity and charge for favorable pharmacokinetics (i.e., high target uptake and rapid clearance from non-target tissues like blood and liver).[5][11] For instance, hydrophilic co-ligands are often chosen to promote renal excretion and reduce hepatobiliary clearance, which is desirable for imaging targets outside the liver.[2]

-

Common Co-ligands and Their Properties:

-

Tricine (N-[tris(hydroxymethyl)methyl]glycine): Widely used due to its ability to form stable complexes with high radiochemical purity.[4] It often serves as a primary co-ligand. A large excess is typically required to prevent the formation of radiocolloids when stannous chloride is the reducing agent.[12]

-

EDDA (Ethylenediamine-N,N'-diacetic acid): A hydrophilic co-ligand that helps promote renal clearance of the final complex.[2][5] It is often used to create agents for imaging targets where low liver background is essential.[2]

-

Phosphines (e.g., TPPTS - trisodium triphenylphosphine-3,3',3''-trisulfonate): These can be used as a "ternary" co-ligand alongside tricine.[4] TPPTS, being highly water-soluble, enhances the stability and hydrophilicity of the final complex, leading to improved tumor uptake and clearance kinetics in some systems.[12]

-

The influence of the co-ligand system is significant. Studies have demonstrated that for the same HYNIC-conjugated peptide, changing the co-ligand from EDDA to tricine/TPPTS can dramatically alter solution stability, tumor-to-background ratios, and the metabolic profile of the radiotracer.[11][12]

Structural Insights and Oxidation State

Advanced analytical techniques like LC-MS have provided crucial insights into the structure of ⁹⁹ᵐTc-HYNIC complexes.[13][14] Key findings include:

-

The technetium is typically in the +5 oxidation state .[13][14]

-

The metal center is bound to the terminal nitrogen of the hydrazine group of HYNIC.[14]

-